molecular formula C12H17N3O2 B14909907 1-butyl-6-oxo-N-(prop-2-en-1-yl)-1,6-dihydropyridazine-3-carboxamide

1-butyl-6-oxo-N-(prop-2-en-1-yl)-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B14909907
M. Wt: 235.28 g/mol
InChI Key: BNLFXUBVYFIRKQ-UHFFFAOYSA-N
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Description

n-Allyl-1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a chemical compound with the molecular formula C12H17N3O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Allyl-1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,6-dihydropyridazine-3-carboxylic acid with allyl bromide and butylamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity n-Allyl-1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxamide .

Chemical Reactions Analysis

Types of Reactions

n-Allyl-1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield n-Allyl-1-butyl-6-hydroxy-1,6-dihydropyridazine-3-carboxamide, while reduction can produce n-Allyl-1-butyl-6-hydroxy-1,6-dihydropyridazine-3-carboxamide .

Scientific Research Applications

n-Allyl-1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-Allyl-1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Allyl-1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both allyl and butyl groups enhances its reactivity and potential for diverse applications compared to similar compounds .

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

1-butyl-6-oxo-N-prop-2-enylpyridazine-3-carboxamide

InChI

InChI=1S/C12H17N3O2/c1-3-5-9-15-11(16)7-6-10(14-15)12(17)13-8-4-2/h4,6-7H,2-3,5,8-9H2,1H3,(H,13,17)

InChI Key

BNLFXUBVYFIRKQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C=CC(=N1)C(=O)NCC=C

Origin of Product

United States

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